5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile
CAS No.: 1343079-38-8
Cat. No.: VC11524516
Molecular Formula: C6H9N5
Molecular Weight: 151.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343079-38-8 |
|---|---|
| Molecular Formula | C6H9N5 |
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | 5-hydrazinyl-1,3-dimethylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C6H9N5/c1-4-5(3-7)6(9-8)11(2)10-4/h9H,8H2,1-2H3 |
| Standard InChI Key | SOGSYUXUELJLBY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1C#N)NN)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The molecular formula of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile is C₆H₉N₅, with a molecular weight of 151.17 g/mol (calculated from atomic masses). The SMILES notation (CC1=NN(C(=C1C#N)NN)C) delineates its structure: a pyrazole ring (positions 1 and 3 methylated) bearing a nitrile group at position 4 and a hydrazinyl (-NH-NH₂) group at position 5 . The InChIKey (SOGSYUXUELJLBY-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Table 1: Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₅ | |
| SMILES | CC1=NN(C(=C1C#N)NN)C | |
| Predicted CCS ([M+H]+) | 132.7 Ų | |
| Exact Mass | 151.0856 g/mol |
Spectroscopic Signatures
While experimental NMR or IR data for this specific compound are unavailable, analogous pyrazole-4-carbonitriles exhibit distinctive peaks:
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IR: A strong absorption band near 2220–2240 cm⁻¹ for the nitrile group (C≡N) .
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¹H NMR: Methyl groups (1.5–2.5 ppm), pyrazole ring protons (6.5–8.0 ppm), and hydrazinyl NH signals (broad, 3.5–5.0 ppm) .
Synthetic Pathways and Reaction Dynamics
Multicomponent Synthesis Strategies
The synthesis of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile likely follows routes similar to those of its amino-substituted analogs. A one-pot reaction using malononitrile, methylhydrazine, and dimethylacetylene dicarboxylate under acidic conditions could yield the pyrazole core, with subsequent hydrazine substitution introducing the hydrazinyl group .
Key Reaction Steps:
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Cyclocondensation: Formation of the pyrazole ring via [3+2] cycloaddition between a nitrile and hydrazine derivative.
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Hydrazine Functionalization: Nucleophilic substitution at position 5 using hydrazine hydrate .
Industrial Scalability and Green Chemistry
Scalable synthesis employs recyclable catalysts like alumina–silica-supported MnO₂ in aqueous media, achieving yields >85%. Solvent-free conditions or ionic liquids enhance sustainability, reducing waste generation .
Physicochemical and Pharmacokinetic Properties
Collision Cross-Section and Mass Spectrometry
The compound’s adducts exhibit distinct CCS values, critical for mass spectrometry-based identification:
Table 2: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 152.09308 | 132.7 |
| [M+Na]+ | 174.07502 | 142.3 |
| [M+NH₄]+ | 169.11962 | 136.3 |
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the nitrile and hydrazinyl groups.
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions, requiring storage at neutral pH and low temperatures.
Applications in Materials Science and Catalysis
Coordination Chemistry
The hydrazinyl and nitrile groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and sensors .
Polymer Science
Incorporation into polyamides or polyurethanes enhances thermal stability (decomposition temperature >300°C).
Challenges and Future Directions
Knowledge Gaps
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Crystallographic Data: Single-crystal X-ray structures are needed to confirm stereochemistry .
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In Vivo Studies: Efficacy and toxicity profiles remain unvalidated.
Synthetic Innovations
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